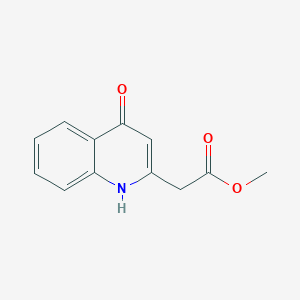
Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methyl ester group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate typically involves the condensation of anthranilic acid derivatives with β-keto esters under acidic or basic conditions. One common method involves the reaction of methyl anthranilate with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction mixture is heated under reflux, leading to the formation of the desired quinoline derivative.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of agrochemicals and dyes.
作用机制
The mechanism of action of Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interact with receptors, leading to various pharmacological effects. The exact pathways and targets depend on the specific application and the modifications made to the quinoline core.
相似化合物的比较
Similar Compounds
Quinoline-2,4-dione: Shares the quinoline core but differs in the oxidation state.
Hydroquinoline derivatives: Reduced forms of quinoline compounds.
Substituted quinolines: Various derivatives with different substituents on the quinoline ring.
Uniqueness
Methyl 2-(4-oxo-1,4-dihydroquinolin-2-yl)acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity
属性
IUPAC Name |
methyl 2-(4-oxo-1H-quinolin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-12(15)7-8-6-11(14)9-4-2-3-5-10(9)13-8/h2-6H,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQKLDAPXZGWBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)C2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N,N-diphenylacetamide](/img/structure/B7793053.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B7793061.png)
![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B7793072.png)
![N-[(4-chlorophenyl)methyl]-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B7793077.png)
![3-[(4-oxo-1H-quinazolin-2-yl)amino]benzoic acid](/img/structure/B7793084.png)
![4-[(4-oxo-1H-quinazolin-2-yl)amino]benzoic acid](/img/structure/B7793089.png)

![2-benzoyl-1H-benzo[f]chromen-3(2H)-one](/img/structure/B7793106.png)
![4-[(3-Chlorophenyl)amino]-2-methylquinolin-6-ol hydrochloride](/img/structure/B7793112.png)
![4(3H)-Quinazolinone, 6-amino-3-[(4-methoxyphenyl)methyl]-](/img/structure/B7793121.png)

![3-[(3-Methylphenyl)sulfamoyl]propanoic acid](/img/structure/B7793131.png)
